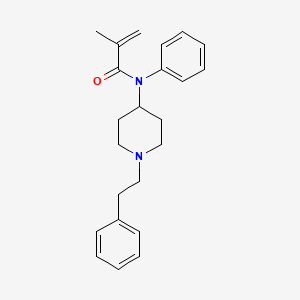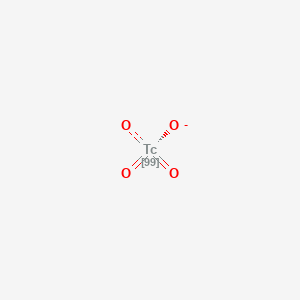
AB-7-Fubaica
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of AB-7-Fubaica involves several steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalizationThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures carefully controlled to ensure the desired product is obtained .
Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, including purification and characterization techniques such as chromatography and spectroscopy, are employed to ensure the compound’s purity and identity.
Analyse Chemischer Reaktionen
AB-7-Fubaica undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound, such as the carbonyl group.
Substitution: The fluorobenzyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
AB-7-Fubaica is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. Its applications include:
Analytical Chemistry: Used as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.
Forensic Toxicology: Employed in the detection and analysis of synthetic cannabinoids in biological specimens, aiding in forensic investigations.
Pharmacological Studies: Utilized to study the pharmacokinetics and metabolism of synthetic cannabinoids, providing insights into their biological effects and potential toxicity.
Wirkmechanismus
The mechanism of action of AB-7-Fubaica involves its interaction with cannabinoid receptors in the body. It binds to the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), mimicking the effects of natural cannabinoids. This interaction leads to the modulation of various signaling pathways, resulting in the compound’s psychoactive and physiological effects .
Vergleich Mit ähnlichen Verbindungen
AB-7-Fubaica is structurally similar to other synthetic cannabinoids, such as 5F-AB-PINACA and 5F-AB-P7AICA. These compounds share a common pyrrolo[2,3-b]pyridine core and similar functional groups. this compound is unique due to its specific substitution pattern, which influences its binding affinity and activity at cannabinoid receptors .
Similar compounds include:
5F-AB-PINACA: Another synthetic cannabinoid with a similar core structure but different substituents.
5F-AB-P7AICA: A closely related compound with a similar mechanism of action and applications.
Eigenschaften
Molekularformel |
C20H21FN4O2 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(18(22)26)24-20(27)16-11-25(19-15(16)4-3-9-23-19)10-13-5-7-14(21)8-6-13/h3-9,11-12,17H,10H2,1-2H3,(H2,22,26)(H,24,27) |
InChI-Schlüssel |
AIZFETCNFVMZGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)

![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)

![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)


![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)
![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)
